

Pharmacological profile and properties of Mavorixafor

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Compound of Interest

Compound Name: Mavorixafor

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Mavorixafor: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mavorixafor, marketed under the brand name Xolremdi®, is a first-in-class, orally bioavailable, small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).^{[1][2]} It represents a significant therapeutic advancement as the first treatment specifically approved by the U.S. Food and Drug Administration (FDA) in April 2024 for WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) in patients 12 years of age and older.^{[1][3][4]} Developed by X4 Pharmaceuticals, **Mavorixafor** directly targets the underlying pathophysiology of this rare primary immunodeficiency, offering a novel approach to disease management.^{[1][2]} This document provides a detailed technical overview of the pharmacological profile, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy of **Mavorixafor**.

Mechanism of Action

1.1. The CXCR4/CXCL12 Signaling Axis in Normal Physiology and WHIM Syndrome

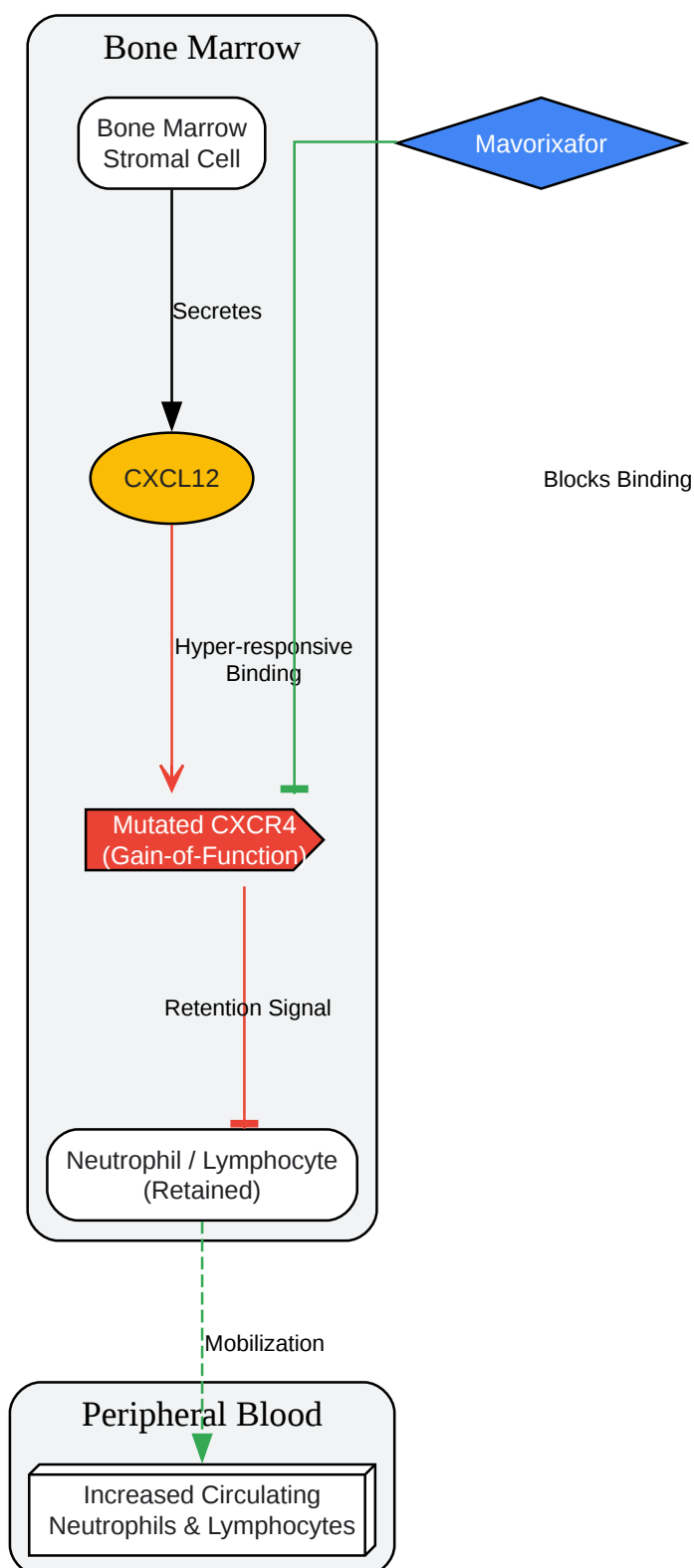
The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its sole ligand, CXCL12 (also known as Stromal-Derived Factor-1 α or SDF-1 α), are critical for regulating immune cell

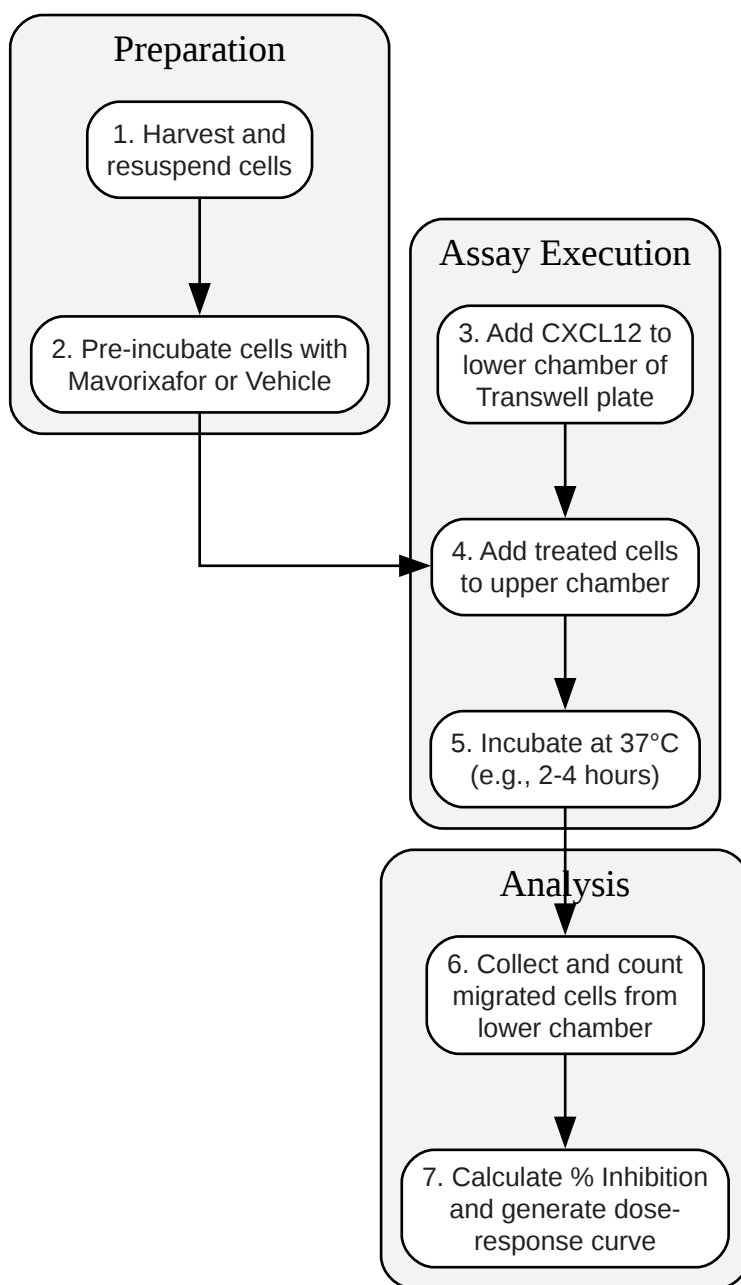
trafficking, hematopoiesis, and cellular homeostasis.[5][6] This axis governs the migration and homing of leukocytes, including neutrophils and lymphocytes, to and from the bone marrow.[7][8]

WHIM syndrome is a rare, autosomal-dominant primary immunodeficiency predominantly caused by gain-of-function mutations in the C-terminus of the CXCR4 gene.[9][10] These mutations lead to a truncated receptor, impairing its normal internalization and desensitization process.[9] The result is a hyper-activated receptor with increased responsiveness to CXCL12, leading to the retention of mature neutrophils and lymphocytes within the bone marrow—a condition known as myelokathexis.[5][9] This sequestration of white blood cells results in chronic panleukopenia, particularly severe neutropenia and lymphopenia, rendering patients highly susceptible to recurrent infections and warts.[5][9]

1.2. **Mavorixafor**'s Antagonism of CXCR4

Mavorixafor is a selective, allosteric antagonist of the CXCR4 receptor.[11][12] It functions by binding to CXCR4 and blocking the interaction with its ligand, CXCL12.[5][6] This blockade inhibits the downstream signaling pathways that are hyper-activated in WHIM syndrome, including G-protein signaling, calcium mobilization, and ERK/AKT activation.[5][13] By preventing CXCL12-induced signaling in both wild-type and mutated CXCR4 variants, **Mavorixafor** disrupts the retention signal, promoting the mobilization and trafficking of mature neutrophils and lymphocytes from the bone marrow into the peripheral circulation.[5][14] This action directly addresses the fundamental cause of the cytopenias observed in WHIM syndrome.[11]





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